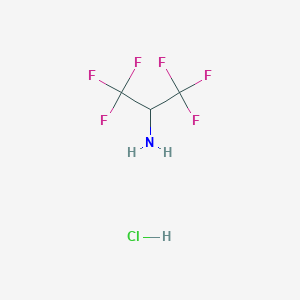
IR-775-Chlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IR-775 chloride: is a synthetic organic compound known for its vibrant color properties. It belongs to the class of cyanine dyes, which are widely used in various scientific and industrial applications due to their strong absorption and fluorescence characteristics.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a fluorescent dye in various chemical assays and as a marker in chromatography.
Biology: In biological research, it is used for staining cells and tissues due to its strong fluorescence properties. It is also employed in fluorescence microscopy and flow cytometry.
Medicine: The compound is investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: In the industrial sector, it is used in the manufacturing of optical data storage devices and as a component in dye-sensitized solar cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 2-chloro-3-formylcyclohex-2-en-1-one. The reaction is carried out in the presence of a base such as sodium acetate in an ethanol solvent. The resulting intermediate is then reacted with 1,3,3-trimethyl-2-methyleneindoline in the presence of hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pH, and solvent purity to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinonoid structures.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Leuco forms.
Substitution: Substituted indolium derivatives.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb light and emit fluorescence. Upon absorption of light, the compound transitions to an excited state and then returns to the ground state by emitting light of a longer wavelength. This property is utilized in various imaging and diagnostic applications. The molecular targets include cellular components such as nucleic acids and proteins, which can be labeled with the dye for visualization.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
Comparison: Compared to these similar compounds, IR-775 chloride is unique due to its strong fluorescence and stability under various conditions. This makes it particularly valuable in applications requiring long-term imaging and high sensitivity.
Eigenschaften
CAS-Nummer |
199444-11-6 |
|---|---|
Molekularformel |
C32H36Cl2N2 |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |
InChI |
InChI=1S/C32H36ClN2.ClH/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BPSIJFMUSNMMAL-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azabicyclo[3.2.1]octan-3-ol, 8-Methyl-3-phenyl-, acetate (ester), endo-](/img/new.no-structure.jpg)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)


